molecular formula C9H8FN3O3 B1373666 4-(4-fluorophenyl)-1H-imidazole; nitric acid CAS No. 1221724-61-3

4-(4-fluorophenyl)-1H-imidazole; nitric acid

Cat. No.: B1373666
CAS No.: 1221724-61-3
M. Wt: 225.18 g/mol
InChI Key: SQZHILDETKSYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-1H-imidazole; nitric acid is an organic salt of 4-(4-Fluorophenyl)-1H-imidazole, a versatile heterocyclic compound with a molecular formula of C9H7FN2 and a molecular weight of 162.16 g/mol . This compound features an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry due to its amphoteric nature and presence in numerous biologically active molecules . The 4-(4-fluorophenyl) substituent makes this derivative a valuable building block in drug discovery and development. Researchers utilize this compound and its derivatives primarily as a key synthon for the synthesis of more complex molecules targeting kappa-opioid receptors (KOR) for analgesic development . Studies on structurally related 2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole compounds have identified them as highly selective kappa-opioid agonists, exhibiting potent, dose-dependent analgesic effects in models of both nociceptive and neuropathic pain without inducing tolerance upon prolonged administration . The imidazole ring is a privileged structure in pharmaceuticals, found in agents with antifungal, antibacterial, antitumor, and antihypertensive properties . The nitric acid salt form typically enhances the compound's stability and solubility, facilitating its handling and use in various experimental protocols. This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.HNO3/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;2-1(3)4/h1-6H,(H,11,12);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZHILDETKSYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)F.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1H-imidazole typically involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring or the fluorophenyl group.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially antifungal and anti-inflammatory agents. Its structural features allow for the modification of existing drug frameworks to enhance therapeutic efficacy and reduce side effects .

Case Study: Anticancer Agents
Research has shown that derivatives of 4-(4-fluorophenyl)-1H-imidazole exhibit promising anticancer properties. For example, compounds synthesized from this imidazole have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxicity.

Biological Research

Enzyme Inhibition Studies
4-(4-Fluorophenyl)-1H-imidazole; nitric acid has been investigated for its potential as an enzyme inhibitor. Studies focus on its interaction with specific enzymes involved in inflammation and cancer pathways. The compound's ability to modulate enzyme activity makes it a valuable tool for understanding disease mechanisms .

Material Science

Development of Novel Materials
The compound is explored for its potential in creating materials with unique electronic properties. These materials are beneficial for developing sensors and electronic devices. For instance, research indicates that imidazole derivatives can be used to create conductive polymers with enhanced stability and performance .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, 4-(4-fluorophenyl)-1H-imidazole is being used to formulate effective pesticides and herbicides. Its ability to interact with biological targets allows for the development of agrochemicals that can control pests while minimizing environmental impact .

Diagnostic Tools

Enhancing Diagnostic Agents
This compound is being investigated for its role in improving the efficacy of diagnostic agents, particularly in imaging techniques. The incorporation of 4-(4-fluorophenyl)-1H-imidazole into diagnostic formulations can enhance specificity and sensitivity in detecting diseases .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Gram-negativeGram-positive
4a125E. coliS. aureus
4h31P. aeruginosaB. subtilis
Amikacin2.449.779.77

Table shows the Minimum Inhibitory Concentration (MIC) values for various compounds derived from imidazole .

Table 2: Anti-tubercular Activity

CompoundRInhibition %
71aH9
71dCl50
Rifampicin->98

Table indicates the percentage inhibition against Mycobacterium tuberculosis for various compounds .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1H-imidazole; nitric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. This combination allows the compound to modulate the activity of its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p38 MAPK Inhibitors

Derivatives of 4-(4-fluorophenyl)-1H-imidazole are prominent in kinase inhibition. Key examples include:

Compound Name Substituents (R₁, R₂, R₃) IC₅₀ (p38α/β) Selectivity Notes Key Applications References
SB203580 R₁=4-methylsulfinylphenyl, R₂=pyridyl 0.3–0.5 μM Selective for α/β isoforms; no γ/δ inhibition Inflammation, apoptosis studies
SB202190 R₁=4-hydroxyphenyl, R₂=pyridyl Similar range Cross-inhibition of JNK2 at high doses Signal transduction research
PD 169316 R₁=4-nitrophenyl, R₂=pyridyl Not reported Broader kinase inhibition Cancer therapy exploration

Key Findings :

  • The methylsulfinyl group in SB203580 enhances isoform selectivity, while the hydroxyphenyl in SB202190 may contribute to off-target effects on JNK2 .
Benzimidazole Derivatives

Benzimidazoles with 4-fluorophenyl substituents exhibit distinct metabolic and structural properties:

Compound Name Substituents Metabolic Stability Synthesis Yield Key Data References
2-(4-Fluorophenyl)-1H-benzimidazole Benzimidazole core, 4-F-phenyl High 92% Rf = 0.65 (chromatography)
Compound 6 (Acetic acid derivative) Acetic acid side chain Moderate 55% ¹⁹F NMR: δ −110.91 ppm

Key Findings :

  • The acetic acid side chain in Compound 6 improves solubility but reduces yield compared to the parent benzimidazole .
  • Fluorine’s electron-withdrawing effect enhances binding affinity in enzyme assays, as seen in malaria-related inhibitor studies .
Fluorinated ZIF Ligands

In materials science, fluorinated imidazoles modulate ZIF properties:

Ligand Name Fluorine Substituents ZIF Performance Applications References
4-(4-Fluorophenyl)-1H-imidazole Monofluorinated phenyl High mechanical stability, moderate porosity CO₂ capture, drug delivery
2-Methyl-5-(trifluoromethyl)-1H-imidazole Trifluoromethyl group Enhanced hydrophobicity, lower density Catalysis, gas storage

Key Findings :

  • Trifluoromethyl groups increase hydrophobicity, making CF3Imz-derived ZIFs suitable for aqueous environments .
  • Monofluorinated FImz improves framework rigidity due to stronger π-π interactions .

Challenges and Contradictions

  • Off-target effects : SB203580’s activation of cPLA2 complicates its use in p38-specific studies .
  • Synthetic limitations : Nitro-substituted imidazoles (e.g., PD 169316) face stability issues under reducing conditions .

Biological Activity

4-(4-Fluorophenyl)-1H-imidazole, often referred to in conjunction with nitric acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C10H8FN3O2
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 1221724-61-3

Research indicates that 4-(4-fluorophenyl)-1H-imidazole acts primarily as an inhibitor of various enzymes and receptors. Notably, it has been studied for its effects on:

  • Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a crucial role in immune regulation and is a target for cancer therapy. The compound has been shown to bind to the heme iron within IDO, leading to noncompetitive inhibition .
  • Tropomyosin receptor kinases (Trk) : Similar compounds have demonstrated the ability to inhibit Trk receptors, which are involved in cell proliferation and survival pathways.

Biological Activity Overview

The biological activity of 4-(4-fluorophenyl)-1H-imidazole is summarized in the following table:

Biological Activity Description
Enzyme Inhibition Inhibits IDO and Trk receptors, affecting immune response and cell signaling.
Anticancer Potential Shown to inhibit proliferation in various cancer cell lines.
GABA-A Receptor Modulation Acts as a positive allosteric modulator (PAM) enhancing GABAergic transmission .
Metabolic Stability Demonstrates improved metabolic stability compared to other imidazole derivatives .

Case Studies and Research Findings

  • Inhibition of IDO :
    • A systematic study highlighted that 4-(4-fluorophenyl)-1H-imidazole derivatives exhibit significant inhibition of IDO with improved binding affinity due to specific interactions with amino acids within the active site .
  • Anticancer Activity :
    • In vitro studies show that compounds similar to 4-(4-fluorophenyl)-1H-imidazole exhibit potent anticancer activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • GABA-A Receptor Modulation :
    • Research identified derivatives of this compound as PAMs for the GABA-A receptor, suggesting potential applications in treating anxiety and other neurological disorders .

Pharmacokinetics

Pharmacokinetic studies have indicated that 4-(4-fluorophenyl)-1H-imidazole possesses favorable properties such as:

  • Plasma Stability : The compound exhibits good plasma stability with low inhibitory activity against cytochrome P450 isoforms, minimizing potential drug-drug interactions.
  • Metabolic Pathways : The main metabolic pathways involve hydroxylation and other modifications that enhance its pharmacological profile while maintaining efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-1H-imidazole derivatives, and what analytical methods validate their purity?

The synthesis of 4-(4-fluorophenyl)-1H-imidazole derivatives typically involves multi-step condensation reactions. For example, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is synthesized via the reaction of benzil, 4-fluoroaniline, and ammonium acetate in glacial acetic acid under reflux, yielding a white solid (m.p. 193–194°C) . Purity is validated using IR spectroscopy (NH stretch at ~3379 cm⁻¹, C-F absorption at ~1173 cm⁻¹) and ¹H NMR (aromatic proton signals at δ 7.08–7.99 ppm and NH resonance at δ 12.76 ppm) . High-performance liquid chromatography (HPLC) with ≥90% purity thresholds is recommended for quality control .

Q. How does the introduction of a 4-fluorophenyl group influence the biological activity of imidazole derivatives in primary screening assays?

The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, improving cell permeability and target engagement. For instance, derivatives like 4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole (PD169316) exhibit potent kinase inhibition (Ki = 2–4 nM for Cdk2/9) due to fluorine’s electron-withdrawing effects, which stabilize ligand-receptor interactions . Primary screening should include ATP-competitive kinase assays (e.g., Calbiochem’s protocols) and cytotoxicity profiling in HEK293 or HeLa cells to assess selectivity .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions of 4-(4-fluorophenyl)-1H-imidazole influence p38 MAPK inhibitory potency?

Substitutions at the 2- and 5-positions critically modulate binding affinity. For example:

  • 2-Position : A 4-methylsulfonylphenyl group (SB203580) increases selectivity for p38 MAPK (IC₅₀ = 30 nM) by forming hydrogen bonds with the kinase’s hinge region .
  • 5-Position : A 4-pyridyl group (SB202190) enhances solubility and interaction with hydrophobic pockets, reducing off-target effects .
    Structure-activity relationship (SAR) studies should employ molecular docking (e.g., AutoDock Vina) and alanine-scanning mutagenesis to validate binding modes .

Q. What methodological approaches resolve contradictions in reported inhibitory concentrations (IC₅₀) of 4-(4-fluorophenyl)-1H-imidazole derivatives across kinase assays?

Discrepancies in IC₅₀ values (e.g., PD169316’s Ki = 2 nM vs. SB203580’s IC₅₀ = 30 nM) arise from assay conditions (e.g., ATP concentration, enzyme isoforms). To standardize results:

  • Use homogeneous time-resolved fluorescence (HTRF) assays with fixed ATP levels (e.g., 10 µM) .
  • Validate inhibition in cell-based models (e.g., TNF-α suppression in macrophages for p38 MAPK inhibitors) .
  • Cross-reference with crystallographic data (e.g., PDB entries 1OUK for SB203580-p38 complexes) to confirm binding poses .

Q. What experimental evidence supports the antiviral mechanism of 4-(4-fluorophenyl)-1H-imidazole derivatives against human cytomegalovirus (HCMV)?

Derivatives like 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole inhibit HCMV DNA replication by targeting the viral DNA polymerase processivity factor. Key evidence includes:

  • Dose-dependent suppression : EC₅₀ = 0.5 µM in plaque reduction assays .
  • Mechanistic validation : Quantitative PCR shows >90% reduction in viral DNA load at 10 µM .
  • Selectivity : Minimal cytotoxicity (CC₅₀ > 50 µM) in human foreskin fibroblasts .

Q. What methodological considerations are critical when incorporating 4-(4-fluorophenyl)-1H-imidazole into fluorinated zeolitic-imidazolate frameworks (ZIFs) for mechanical energy storage?

Fluorinated ZIFs synthesized with 4-(4-fluorophenyl)-1H-imidazole (FImz) as a dopant linker exhibit enhanced mechanical resilience due to fluorine’s electronegativity. Key steps include:

  • Solvothermal synthesis : Combine Zn(NO₃)₂, FImz, and 2-methylimidazole in DMF at 120°C for 48 hours .
  • Characterization : Use powder XRD to confirm ZIF-8 topology and nanoindentation to measure Young’s modulus (e.g., 3.4 GPa for 10% FImz-doped ZIFs) .
  • Energy storage testing : Perform cyclic compression tests (≥1,000 cycles) to assess hysteresis loss .

Q. How can researchers address conflicting data on the role of nitric acid in stabilizing 4-(4-fluorophenyl)-1H-imidazole salts during crystallographic studies?

Nitric acid counterions can influence crystal packing and stability. To resolve contradictions:

  • Salt screening : Co-crystallize the imidazole core with HNO₃, HCl, or H₂SO₄ under varied pH (4–7) .
  • SHELX refinement : Use SHELXL for high-resolution (<1.0 Å) structure determination, focusing on hydrogen-bond networks involving NO₃⁻ .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess salt stability (e.g., HNO₃ salts decompose at ~200°C vs. ~180°C for HCl salts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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